Cas no 2168368-63-4 (tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate)
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (4-amino-2,2-difluorocyclopentyl)carbamate
- tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate
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- Inchi: 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-6(13)5-10(7,11)12/h6-7H,4-5,13H2,1-3H3,(H,14,15)
- InChI Key: SYJPCDJHRFQDAX-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC(N)CC1(F)F
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A980873-250mg |
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 98% | 250mg |
$2316.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-100mg |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 100mg |
¥4805.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-250mg |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 250mg |
¥7682.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-500mg |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 500mg |
¥12804.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-1g |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 1g |
¥19206.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-100MG |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 100MG |
¥ 4,804.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-250MG |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 250MG |
¥ 7,682.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-500MG |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 500MG |
¥ 12,804.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-1G |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 1g |
¥ 19,206.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3779-5G |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
2168368-63-4 | 95% | 5g |
¥ 57,618.00 | 2023-04-05 |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate Suppliers
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate
Comprehensive Overview of tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate (CAS No. 2168368-63-4)
The compound tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate, identified by its CAS number 2168368-63-4, is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a difluorocyclopentyl backbone and a tert-butyl carbamate protecting group, make it a valuable intermediate in organic synthesis. Researchers are increasingly interested in this compound due to its role in developing novel bioactive molecules and small-molecule drugs, particularly in the fields of kinase inhibitors and protease-targeting therapeutics.
In recent years, the demand for fluorinated compounds like tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate has surged, driven by their enhanced metabolic stability and membrane permeability. This aligns with the growing trend of fluorine chemistry in drug discovery, as highlighted by popular search queries such as "fluorine in medicinal chemistry" and "advantages of difluorinated compounds". The presence of two fluorine atoms in its cyclopentyl ring contributes to its lipophilicity and binding affinity, properties critical for optimizing drug candidates.
The tert-butyl carbamate (Boc) group in this compound serves as a protecting group for amines, a topic frequently searched by synthetic chemists ("Boc protection mechanism", "Boc deprotection conditions"). This feature allows selective modifications during multi-step syntheses, making it indispensable for constructing complex peptide mimetics or heterocyclic scaffolds. Notably, the 4-amino functionality provides a versatile handle for further derivatization, enabling the creation of structure-activity relationship (SAR) libraries—a hot topic in high-throughput screening workflows.
From an industrial perspective, scalability and green chemistry considerations are paramount. Searches for "sustainable carbamate synthesis" and "catalytic amination methods" reflect this trend. The synthesis of CAS 2168368-63-4 often involves palladium-catalyzed couplings or reductive amination, techniques that align with the pharmaceutical industry's push toward atom-economical processes. Analytical data (e.g., HPLC purity, NMR spectra) for this compound are highly sought after, as evidenced by frequent queries like "characterization of difluorocyclopentyl derivatives".
Emerging applications of tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate include its use in PROTACs (Proteolysis Targeting Chimeras), a revolutionary targeted protein degradation technology dominating recent literature. The compound's amino-difluorocyclopentyl moiety may serve as a linker component in these bifunctional molecules—addressing search trends like "PROTAC linker design" and "E3 ligase ligands". Additionally, its potential in covalent inhibitor development (see searches for "electrophilic warheads in drug design") is under exploration due to the reactivity of its secondary amine.
Quality control protocols for CAS 2168368-63-4 emphasize chiral purity, given the stereogenic centers in its cyclopentyl ring. This resonates with the pharmaceutical industry's focus on enantioselective synthesis ("chiral HPLC methods", "optical rotation of amino carbamates"). Regulatory guidelines for genotoxic impurities in amine-containing intermediates further underscore the need for rigorous analytical validation—a concern reflected in queries like "ICH M7 compliance for APIs".
In conclusion, tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate (2168368-63-4) represents a convergence of fluorine chemistry, protective group strategies, and drug discovery innovation. Its relevance to trending topics like targeted protein degradation and covalent inhibition ensures its continued importance in cutting-edge research, while its synthetic versatility addresses the persistent demand for high-value building blocks in medicinal chemistry.
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